2-[(3S,4R)-4-(2-Hydroxyethyl)pyrrolidin-3-yl]ethanol;hydrochloride
Description
2-[(3S,4R)-4-(2-Hydroxyethyl)pyrrolidin-3-yl]ethanol hydrochloride is a pyrrolidine derivative characterized by a five-membered amine ring with (3S,4R) stereochemistry. The compound features two hydroxyethyl groups attached to the pyrrolidine core, enhancing its hydrophilicity compared to analogs with aryl or alkyl substituents. The hydrochloride salt improves solubility and stability, making it suitable for pharmaceutical or biochemical applications.
Properties
IUPAC Name |
2-[(3S,4R)-4-(2-hydroxyethyl)pyrrolidin-3-yl]ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c10-3-1-7-5-9-6-8(7)2-4-11;/h7-11H,1-6H2;1H/t7-,8+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXKKNFBAVENRN-KVZVIFLMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)CCO)CCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](CN1)CCO)CCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3S,4R)-4-(2-Hydroxyethyl)pyrrolidin-3-yl]ethanol;hydrochloride typically involves the reaction of pyrrolidine derivatives with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the opening of the ethylene oxide ring and subsequent attachment to the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3S,4R)-4-(2-Hydroxyethyl)pyrrolidin-3-yl]ethanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction would produce alcohols.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- Building Block : This compound serves as a crucial building block in organic synthesis for the preparation of more complex molecules. Its hydroxyl groups enable further functionalization and modification.
2. Biological Activity
- Pharmacological Investigations : Research has indicated that 2-[(3S,4R)-4-(2-Hydroxyethyl)pyrrolidin-3-yl]ethanol;hydrochloride may exhibit biological activity, particularly in interactions with biomolecules. Studies are ongoing to explore its potential therapeutic properties and mechanisms of action .
3. Medicinal Chemistry
- Drug Development : The compound is being explored as a precursor for drug development, particularly in the fields of neuropharmacology and anti-inflammatory research. Its structural features may allow it to interact with specific receptors or enzymes, modulating their activity .
4. Industrial Applications
- Chemical Intermediates : In industrial settings, this compound is utilized in the production of various chemical products and intermediates. Its unique properties facilitate its use in the synthesis of agrochemicals and pharmaceuticals.
Case Studies
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of derivatives synthesized from pyrrolidine compounds similar to this compound. The results indicated that certain modifications could enhance antimicrobial efficacy against various pathogens .
Case Study 2: Neuroprotective Effects
Research has focused on the neuroprotective effects of compounds related to this compound. Preliminary findings suggest that these compounds may have potential in treating neurodegenerative diseases by modulating neurotransmitter systems .
Mechanism of Action
The mechanism of action of 2-[(3S,4R)-4-(2-Hydroxyethyl)pyrrolidin-3-yl]ethanol;hydrochloride involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with target molecules, influencing their activity and function. The pyrrolidine ring may also interact with receptors or enzymes, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between the target compound and its analogs:
Table 1: Comparative Analysis of Pyrrolidine Derivatives
Key Structural and Functional Differences
Substituent Effects on Hydrophilicity :
- The target compound’s dual hydroxyethyl groups confer higher hydrophilicity compared to aryl-substituted analogs (e.g., ). This may enhance aqueous solubility but reduce blood-brain barrier permeability .
- CCT241533 () contains a hydroxypropan-2-yl group, which introduces steric bulk and may influence binding pocket interactions in kinase inhibition .
Stereochemical Influence: Compounds with (3S,4R) configurations (e.g., CCT241533, ) share a stereochemical preference that may optimize target engagement, as seen in kinase inhibitors.
Pharmacological Applications :
- Aryl-substituted derivatives () are often designed for CNS targets due to increased lipophilicity, whereas hydroxyethyl-rich structures (target compound) may favor peripheral targets or prodrug formulations .
- CCT241533 () exemplifies therapeutic relevance in oncology via kinase inhibition, suggesting the target compound’s hydroxyethyl groups could be modified for similar applications .
Synthetic Accessibility :
- The synthesis of hydroxyethyl-substituted pyrrolidines (target compound) likely parallels methods in , involving hydroxylation or nucleophilic substitution. In contrast, aryl-substituted analogs require cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl group introduction .
Research Findings and Implications
- Structure-Activity Relationships (SAR) : The position and stereochemistry of hydroxyethyl groups are critical for hydrogen bonding with biological targets. For example, CCT241533’s hydroxypropan-2-yl group may stabilize interactions with kinase ATP-binding pockets, whereas the target compound’s hydroxyethyl groups might engage polar residues .
- Thermodynamic Stability : Pyrrolidine puckering () influences conformational flexibility. The (3S,4R) configuration in the target compound may favor a chair-like puckering, enhancing stability compared to less rigid analogs .
- Safety Profiles : While specific toxicity data are unavailable, analogs like 2-(3,4-dihydroxyphenyl)ethylamine hydrochloride () highlight the importance of substituent polarity in reducing off-target effects .
Biological Activity
2-[(3S,4R)-4-(2-Hydroxyethyl)pyrrolidin-3-yl]ethanol;hydrochloride is a chemical compound notable for its pyrrolidine structure and hydroxyethyl substitutions. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
The molecular formula of this compound is C8H17ClN2O2, with a molecular weight of approximately 195.69 g/mol. The compound features a hydroxyl group that may contribute to its biological interactions through hydrogen bonding.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biomolecules, influencing their activity. Additionally, the pyrrolidine ring can interact with various receptors or enzymes, potentially modulating their functions.
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For example, studies have shown that pyrrolidine derivatives can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and various diseases .
2. Neuroprotective Effects
The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. Its ability to inhibit the NLRP3 inflammasome activation has been highlighted in recent studies, suggesting a role in reducing neuroinflammation and protecting neuronal cells from apoptosis .
3. Potential Therapeutic Applications
Due to its structural characteristics, this compound is being explored as a precursor for drug development targeting various conditions such as neurodegeneration and inflammation. Its selective interaction with biological targets positions it as a candidate for further therapeutic exploration .
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotection in Animal Models
A study conducted on animal models of Parkinson's disease demonstrated that administration of similar pyrrolidine derivatives significantly improved motor functions and reduced neuronal loss associated with dopaminergic cell death. The mechanism was linked to the modulation of inflammatory pathways and oxidative stress reduction .
Case Study 2: In Vitro Studies on Cell Lines
In vitro experiments using human neuronal cell lines revealed that treatment with compounds related to this compound resulted in decreased levels of pro-inflammatory cytokines and enhanced cell viability under oxidative stress conditions. These findings support the compound's potential as a therapeutic agent against neurodegeneration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
